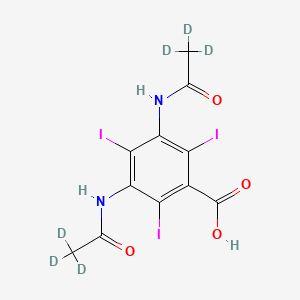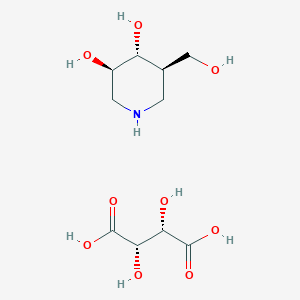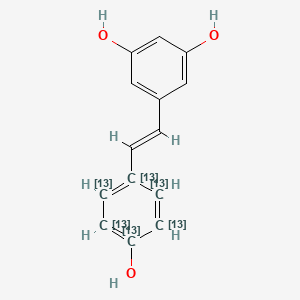
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde is a deuterated derivative of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde. This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology. The presence of deuterium atoms in place of hydrogen can provide unique insights into reaction mechanisms and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. For instance, the condensation of a suitable amine with a chlorinated aldehyde in the presence of a catalyst can yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency. The use of continuous flow reactors can further enhance the scalability of the process, ensuring consistent quality and high yields.
化学反应分析
Types of Reactions
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxylic acid.
Reduction: 2-Butyl-d3-4-chloro-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The deuterated compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde involves its interaction with specific molecular targets. The presence of the imidazole ring allows it to participate in hydrogen bonding and coordination with metal ions, which can influence various biochemical pathways. The deuterium atoms can alter the rate of metabolic reactions, providing insights into enzyme mechanisms and drug metabolism.
相似化合物的比较
Similar Compounds
2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde: The non-deuterated version of the compound.
2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde: A positional isomer with the chlorine and aldehyde groups swapped.
2-Butyl-4-chloro-5-formylimidazole: Another structural isomer.
Uniqueness
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde is unique due to the presence of deuterium atoms, which can provide distinct advantages in research applications. Deuterium-labeled compounds are valuable in studying reaction mechanisms, metabolic pathways, and drug interactions due to the isotope effect, which can influence reaction rates and product distributions.
属性
IUPAC Name |
5-chloro-2-(4,4,4-trideuteriobutyl)-1H-imidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h5H,2-4H2,1H3,(H,10,11)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVIHQCWASNXCK-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC1=NC(=C(N1)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
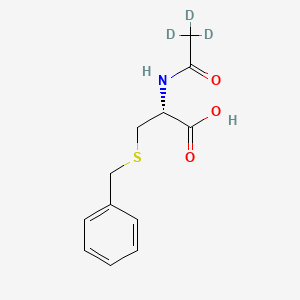
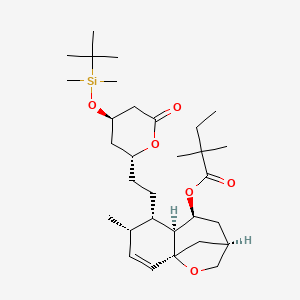
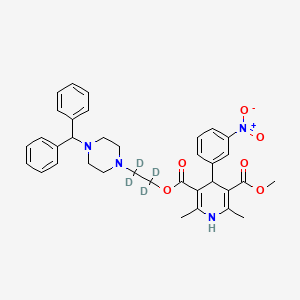
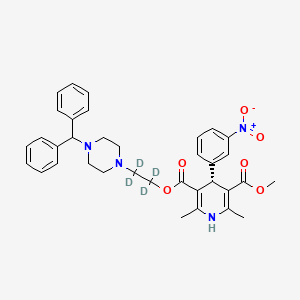
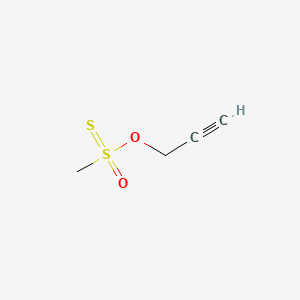
![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563763.png)

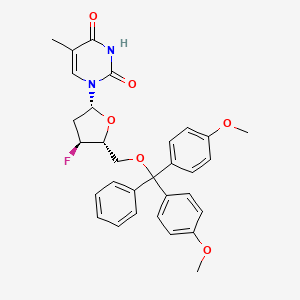
![(3S,4S,6R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B563769.png)

